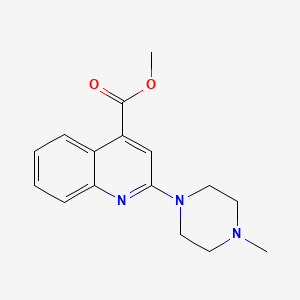
2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 4-cyanophenol with 2,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenoxy and dimethylphenyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyanophenoxy)-N-(2,4-dimethylphenyl)acetamide
- 2-(4-cyanophenoxy)-N-(3,5-dimethylphenyl)acetamide
- 2-(4-cyanophenoxy)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to the specific positioning of the cyanophenoxy and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitrile group adds to its versatility in chemical transformations.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-4-13(2)16(9-12)19-17(20)11-21-15-7-5-14(10-18)6-8-15/h3-9H,11H2,1-2H3,(H,19,20) |
InChI Key |
UTKQDGFMWSRFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12473636.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12473639.png)
![4-[(3-Cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12473644.png)

![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide](/img/structure/B12473651.png)
![2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12473662.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12473673.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide](/img/structure/B12473684.png)
![(2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12473695.png)

![Ethyl [1-(bicyclo[2.2.1]hept-2-yl)ethyl]carbamate](/img/structure/B12473703.png)
